molecular formula C15H20ClNO2 B5406802 ethyl 4-(4-chlorobenzyl)-4-piperidinecarboxylate hydrochloride

ethyl 4-(4-chlorobenzyl)-4-piperidinecarboxylate hydrochloride

Cat. No.: B5406802
M. Wt: 281.78 g/mol
InChI Key: PDYHBFFIQUIRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chlorobenzyl)-4-piperidinecarboxylate hydrochloride, also known as Cetirizine hydrochloride, is an antihistamine drug used to treat allergies, hay fever, and hives. It is a second-generation antihistamine that selectively blocks the H1 receptor, which is responsible for allergic symptoms.

Mechanism of Action

Ethyl 4-(4-chlorobenzyl)-4-piperidinecarboxylate hydrochloride hydrochloride selectively blocks the H1 receptor, which is responsible for allergic symptoms such as itching, sneezing, and runny nose. By blocking the H1 receptor, this compound hydrochloride reduces the release of histamine, a chemical that is responsible for allergic reactions.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a long duration of action and a low potential for sedation. It has also been reported to have anti-inflammatory and anti-tumor activities. In addition, this compound hydrochloride has been shown to have a positive effect on cognitive function in elderly patients with dementia.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-chlorobenzyl)-4-piperidinecarboxylate hydrochloride hydrochloride is a widely used antihistamine drug that is readily available and relatively inexpensive. It has been extensively studied for its therapeutic potential and has a low potential for sedation. However, this compound hydrochloride may have limitations in certain experimental settings due to its selectivity for the H1 receptor and its potential to interact with other drugs.

Future Directions

Future research on ethyl 4-(4-chlorobenzyl)-4-piperidinecarboxylate hydrochloride hydrochloride may focus on its potential use in the treatment of other inflammatory and immune-related disorders. In addition, studies may investigate the role of this compound hydrochloride in modulating the immune response in cancer patients. Further research may also explore the potential for this compound hydrochloride to be used in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of ethyl 4-(4-chlorobenzyl)-4-piperidinecarboxylate hydrochloride hydrochloride involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base, followed by the esterification of the resulting carboxylic acid with ethyl alcohol. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 4-(4-chlorobenzyl)-4-piperidinecarboxylate hydrochloride hydrochloride has been extensively studied for its therapeutic potential in the treatment of allergies, hay fever, and hives. It has also been investigated for its anti-inflammatory and anti-tumor activities. In addition, this compound hydrochloride has been used as a tool to study the role of histamine receptors in various physiological and pathological processes.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(7-9-17-10-8-15)11-12-3-5-13(16)6-4-12/h3-6,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYHBFFIQUIRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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